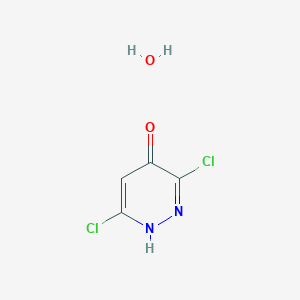
2-Methylhexyl methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylhexyl methanesulfonate is an organic compound with the molecular formula C8H18O3S. It is a member of the methanesulfonate esters, which are known for their applications in various chemical processes. This compound is characterized by its unique structure, which includes a methanesulfonate group attached to a 2-methylhexyl chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Methylhexyl methanesulfonate can be synthesized through the esterification of methanesulfonic acid with 2-methylhexanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound involves the continuous esterification of methanesulfonic acid with 2-methylhexanol. The process is optimized to achieve high yields and purity of the final product. The reaction mixture is typically subjected to distillation to remove any unreacted starting materials and by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-Methylhexyl methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be substituted by nucleophiles, leading to the formation of different products.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form methanesulfonic acid and 2-methylhexanol.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Catalysts: Acid or base catalysts are used to facilitate hydrolysis reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted products can be formed.
Hydrolysis Products: Methanesulfonic acid and 2-methylhexanol are the primary products of hydrolysis.
Aplicaciones Científicas De Investigación
2-Methylhexyl methanesulfonate has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a reagent in biochemical studies, particularly in the modification of biomolecules.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable esters.
Industry: It is used in the production of surfactants and detergents, as well as in the formulation of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-methylhexyl methanesulfonate involves the cleavage of the alkyl-oxygen bond in the methanesulfonate group. This cleavage generates a reactive intermediate that can interact with various nucleophiles. The structure of the alkyl group influences the reactivity and selectivity of the compound, allowing it to target specific molecular sites.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl methanesulfonate
- Ethyl methanesulfonate
- Propyl methanesulfonate
Uniqueness
2-Methylhexyl methanesulfonate is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to shorter-chain methanesulfonates
Propiedades
Fórmula molecular |
C8H18O3S |
|---|---|
Peso molecular |
194.29 g/mol |
Nombre IUPAC |
2-methylhexyl methanesulfonate |
InChI |
InChI=1S/C8H18O3S/c1-4-5-6-8(2)7-11-12(3,9)10/h8H,4-7H2,1-3H3 |
Clave InChI |
SNUSAIVJAQETCW-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(C)COS(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Methyl-2-[(trimethylsilyl)ethynyl]pyridin-3-amine](/img/structure/B13659097.png)

![rel-tert-Butyl (3aR,5s,6aS)-5-(methylamino)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate methanesulfonate](/img/structure/B13659112.png)



![3-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13659139.png)



